molecular formula C13H12O3 B12825109 Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate

Cat. No.: B12825109
M. Wt: 216.23 g/mol
InChI Key: VXWQSQPWBJHJLE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃. It is a derivative of butynoic acid and features a tolyl group attached to the butynoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds with nucleophiles. This reactivity is due to the presence of the carbonyl and alkyne functional groups, which are highly reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate is unique due to the presence of the m-tolyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where the tolyl group is advantageous .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 4-(3-methylphenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3H2,1-2H3

InChI Key

VXWQSQPWBJHJLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=CC(=C1)C

Origin of Product

United States

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